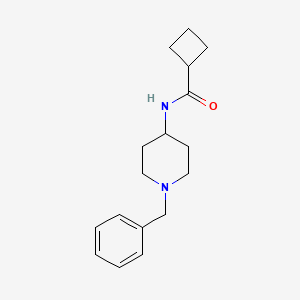
2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound that has been explored within the scope of medicinal chemistry, particularly for its potential in treating various diseases due to its unique chemical structure and properties.
Synthesis Analysis
The synthesis of similar sulfonamide compounds often involves cyclocondensation reactions, utilizing morpholine-substituted β-diketones with hydrazinobenzenesulfonamide hydrochloride. This process yields compounds that have been evaluated for their anti-cancer activity among other potential therapeutic uses (Praveen Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those with morpholine and thiophene components, is often confirmed using FTIR, 1H & 13C NMR, and HRMS spectroscopic analyses. These techniques provide detailed insights into the chemical structure and confirm the synthesis of the desired compounds (A. Kanagavalli et al., 2022).
Chemical Reactions and Properties
Sulfonamide compounds are known for their ability to undergo various chemical reactions, contributing to their biological activity. For instance, their reaction with electrophiles in the presence of tetrabutylammonium fluoride can lead to the formation of phenyl sulfoxides or alcohols as main products, showcasing their reactive versatility (T. Oida et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are often influenced by their molecular structure. For example, the crystal structure can be determined using X-ray diffraction techniques, revealing interactions such as π–π interactions and hydrogen-bonding interactions that contribute to the compound's stability (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with various substrates and inhibition of biological targets, are key to understanding the therapeutic potential of these compounds. Sulfonamides incorporating flexible triazole moieties, for example, have been found to be highly effective carbonic anhydrase inhibitors, highlighting their significant biological activity (A. Nocentini et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of benzenesulfonamide derivatives involves complex chemical reactions aimed at introducing specific functional groups that may contribute to the desired biological activity. For instance, the synthesis and bioactivity studies of new benzenesulfonamides incorporating 1,3,5-triazine motifs demonstrated antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, indicating their potential applications in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).
Antimicrobial and Anticancer Applications
Research has shown that certain benzenesulfonamide derivatives possess significant antimicrobial and anticancer properties. A study on copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide and related compounds demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents (Alyar et al., 2012). Additionally, new anticancer drug candidates focusing on sulfonamides as selective inhibitors for certain human carbonic anhydrase isoforms highlighted their potential in developing targeted cancer therapies (Gul et al., 2018).
Enhancing Cognitive Properties
Interestingly, some benzenesulfonamide derivatives have been explored for their potential in enhancing cognitive functions. The compound SB-399885, for example, has shown properties of a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in animal models, indicating its potential application in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-14-11-16(3)19(12-15(14)2)26(22,23)20-13-17(18-5-4-10-25-18)21-6-8-24-9-7-21/h4-5,10-12,17,20H,6-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTACHFCSPFEZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)
![4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
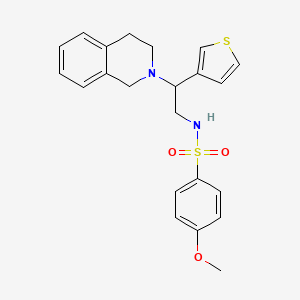
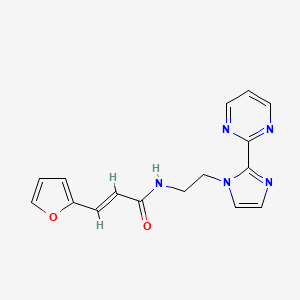
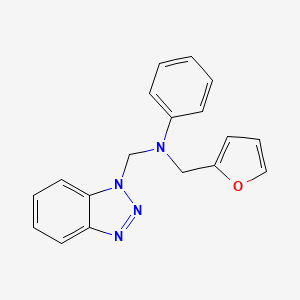
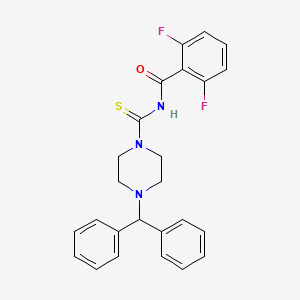
![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)
![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

